N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12(2)8-9-18-15(22)10-14-11-24-17(20-14)21-16(23)19-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRGSGSPOVCVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the reaction of thiazole derivatives with isopentylamine and phenyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The thiazole in the target compound is distinct from thiadiazole (6a) or thioxothiazolidine derivatives (), which alter electronic properties and steric bulk .
- Substituents: The 3-phenylureido group in the target compound is shared with 10i and 10j () but differs from the 4-(p-tolyl) group in MAO inhibitors (4a-4i) . The isopentyl acetamide side chain is unique compared to morpholino () or piperazinyl esters (), impacting solubility and target affinity .
- Synthesis : High yields (>90%) in piperazinyl acetates (10i, 10j) suggest efficient coupling strategies, whereas thiadiazole derivatives (6a) require more complex steps (65% yield) .
Physicochemical Properties
- Melting Point : Thiadiazole derivative 6a has a high melting point (254–256°C), likely due to strong intermolecular hydrogen bonds, whereas piperazinyl esters (10i, 10j) may exhibit lower melting points .
Biological Activity
N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring that is known for its reactivity and ability to form stable complexes with biomolecules. The compound's structure allows it to engage in various biochemical interactions, which are crucial for its biological effects.
The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The thiazole and phenylureido moieties can bind to active sites on enzymes, inhibiting their function. This inhibition has been linked to the modulation of critical pathways involved in cell proliferation and survival, particularly in cancer cells.
- Cell Cycle Interference : Studies indicate that this compound can disrupt the cell cycle, leading to apoptosis in various cancer cell lines. This effect is particularly notable at specific dosages where minimal toxicity is observed in normal cells.
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer properties:
- Inhibition of Tumor Growth : In animal models, this compound has shown effectiveness in reducing tumor size by inducing apoptosis and inhibiting angiogenesis.
- Selectivity for Cancer Cells : The compound appears to preferentially target cancerous cells over normal cells, suggesting a favorable therapeutic index.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has demonstrated activity against certain bacterial strains, although further research is required to fully elucidate its spectrum of activity and mechanism.
Dosage and Administration
The effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, the compound shows minimal toxicity while effectively inhibiting cancer cell proliferation.
- High Doses : Higher concentrations may lead to increased cytotoxicity, necessitating careful dosage management in potential therapeutic applications.
Research Findings and Case Studies
A series of studies have evaluated the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant reduction in tumor growth in xenograft models. |
| Cellular Mechanisms | Induction of apoptosis via mitochondrial pathways. |
| Antimicrobial Testing | Activity against Gram-positive bacteria observed. |
Metabolic Pathways
This compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that may enhance or modify its biological effects. This metabolic pathway is crucial for understanding its pharmacokinetics and potential drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
